

Introduction: The Significance of Characterizing 1-[2-(2-Fluorophenyl)ethyl]piperazine

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Compound of Interest

Compound Name: 1-[2-(2-Fluorophenyl)ethyl]piperazine

Cat. No.: B256218

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1-[2-(2-Fluorophenyl)ethyl]piperazine is a molecule of significant interest within medicinal chemistry and drug development. The piperazine ring is a common scaffold in a wide array of pharmaceuticals, imparting favorable pharmacokinetic properties.^[1] The incorporation of a 2-fluorophenyl ethyl moiety can modulate a compound's biological activity, and therefore, precise structural confirmation is paramount. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and informative method for identifying the key functional groups within a molecule, providing a unique chemical fingerprint.

This guide provides a comprehensive analysis of the FTIR spectral characterization of **1-[2-(2-Fluorophenyl)ethyl]piperazine**. We will delve into the interpretation of its expected spectrum, compare it with related compounds, and evaluate the utility of FTIR in relation to other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural analysis of this and similar compounds.

The Principles of FTIR Spectroscopy in Molecular Characterization

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching, bending, and other modes of motion. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm^{-1}), where the absorption peaks indicate the presence of specific functional groups. For a molecule like **1-[2-(2-Fluorophenyl)ethyl]piperazine**, FTIR is instrumental in confirming the presence of the piperazine ring, the aromatic 2-fluorophenyl group, and the connecting ethyl chain.

Interpreting the FTIR Spectrum of 1-[2-(2-Fluorophenyl)ethyl]piperazine: A Detailed Analysis

While a dedicated experimental spectrum for **1-[2-(2-Fluorophenyl)ethyl]piperazine** is not publicly available, we can predict its key spectral features based on the analysis of its constituent functional groups and comparison with analogous structures reported in the literature.

The primary vibrational modes expected for **1-[2-(2-Fluorophenyl)ethyl]piperazine** are:

- **N-H Stretching:** The secondary amine within the piperazine ring will exhibit a characteristic N-H stretching vibration, typically in the range of $3200\text{-}3500\text{ cm}^{-1}$.^[2]
- **C-H Stretching:** This includes aromatic C-H stretches from the fluorophenyl ring (typically above 3000 cm^{-1}) and aliphatic C-H stretches from the ethyl chain and the piperazine ring (typically below 3000 cm^{-1}).^[2]
- **Aromatic C=C Stretching:** The carbon-carbon double bonds within the 2-fluorophenyl ring will produce a series of sharp absorption bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.^[2]
- **C-N Stretching:** The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring are expected in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- **C-F Stretching:** A strong absorption band corresponding to the carbon-fluorine bond of the 2-fluorophenyl group is anticipated in the $1000\text{-}1400\text{ cm}^{-1}$ range.^[3]

- Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm^{-1} region. For an ortho-disubstituted benzene ring, a strong band is expected around 750 cm^{-1} .^[4]

Comparative Spectral Analysis

To further refine our understanding, we can compare the expected spectrum of **1-[2-(2-Fluorophenyl)ethyl]piperazine** with the known spectral features of related compounds:

- Piperazine: The parent piperazine molecule shows characteristic N-H stretching around 3207 cm^{-1} and various C-H and C-N vibrations.
- N-Substituted Piperazines: Studies on other N-substituted piperazines reveal how the substitution pattern influences the C-H and C-N vibrational modes.^{[2][5]}
- Fluorinated Aromatic Compounds: The presence of a fluorine substituent on the aromatic ring introduces a strong C-F stretching band, which is a key diagnostic feature.

The following table summarizes the expected key FTIR absorption bands for **1-[2-(2-Fluorophenyl)ethyl]piperazine** and compares them with related molecules.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 1-[2-(2-Fluorophenyl)ethyl]piperazine	Reference Wavenumber (cm ⁻¹) for Related Compounds
Piperazine N-H	Stretching	3200 - 3400	~3207 cm ⁻¹ (Piperazine)
Aromatic C-H	Stretching	3000 - 3100	3070 cm ⁻¹ (Benzene derivatives)
Aliphatic C-H	Stretching	2800 - 3000	2850-2960 cm ⁻¹ (Alkanes)[6]
Aromatic C=C	Stretching	1450 - 1600	1450-1600 cm ⁻¹ (Aromatic compounds)[6]
C-N	Stretching	1000 - 1300	~1186, 1120, 1049 cm ⁻¹ (Piperazine)
C-F	Stretching	1000 - 1400	1000-1400 cm ⁻¹ (Aryl Halides)[3]
Aromatic C-H	Out-of-plane Bending	~750	750 cm ⁻¹ (ortho-disubstituted benzene)

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of **1-[2-(2-Fluorophenyl)ethyl]piperazine** and highlights the key bonds responsible for the characteristic IR absorptions.

Caption: Key vibrational modes in **1-[2-(2-Fluorophenyl)ethyl]piperazine**.

A Comparative Look: FTIR vs. Other Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Here's a comparison of FTIR with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of **1-[2-(2-Fluorophenyl)ethyl]piperazine**.

Technique	Information Provided	Advantages for this Molecule	Limitations for this Molecule
FTIR	Functional group identification	Rapid, non-destructive, provides a unique fingerprint.	Does not provide detailed connectivity information.
NMR (¹ H, ¹³ C)	Detailed carbon-hydrogen framework and connectivity.	Unambiguously determines the precise arrangement of atoms.	Requires larger sample amounts and longer acquisition times.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	Confirms the molecular formula and can provide structural clues from fragmentation.	Isomer differentiation can be challenging. ^[5]

Experimental Protocol for FTIR Analysis

The following is a detailed, step-by-step methodology for acquiring an FTIR spectrum of **1-[2-(2-Fluorophenyl)ethyl]piperazine**.

I. Sample Preparation (KBr Pellet Method)

- **Grinding:** Take approximately 1-2 mg of the solid **1-[2-(2-Fluorophenyl)ethyl]piperazine** sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the ground powder into a pelletizing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or semi-transparent KBr pellet.

II. Instrument Setup and Data Acquisition

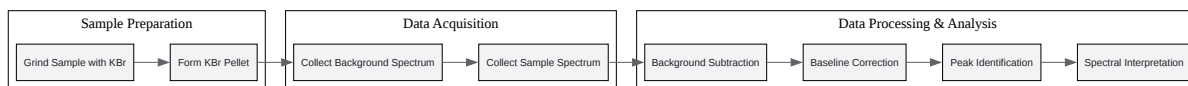
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This will be subtracted from the sample spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the sample holder within the spectrometer.
- Acquisition Parameters: Set the following parameters for data acquisition:
 - Scan Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 (to improve signal-to-noise ratio)
- Data Collection: Initiate the scan to collect the FTIR spectrum of the sample.

III. Data Processing

- Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Baseline Correction: If necessary, perform a baseline correction to ensure the absorption peaks originate from a flat baseline.
- Peak Picking: Identify and label the wavenumbers of the significant absorption peaks in the spectrum.

Workflow for FTIR Analysis

The following diagram outlines the experimental workflow for the FTIR characterization of **1-[2-(2-Fluorophenyl)ethyl]piperazine**.



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Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial characterization of **1-[2-(2-Fluorophenyl)ethyl]piperazine**. It provides rapid and reliable confirmation of the key functional groups present in the molecule. By comparing the expected spectral features with those of known related compounds, a high degree of confidence in the structural assignment can be achieved. For unambiguous structure elucidation, it is recommended to use FTIR in conjunction with other analytical techniques such as NMR and mass spectrometry. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this and similar piperazine-based compounds.

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